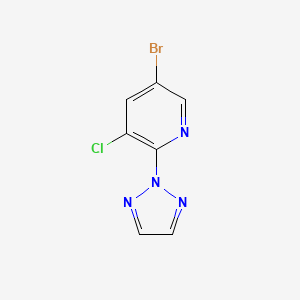

5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

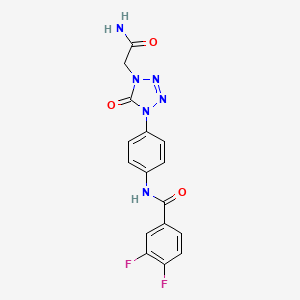

“5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine” is a chemical compound with the molecular formula C7H4BrClN4 . It has a molecular weight of 259.49 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, 5-bromo-2-chloropyridine may be used in the preparation of various compounds via palladium-catalyzed amination and halogen-exchange reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine and chlorine atoms, and a 1,2,3-triazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, compounds with similar structures have been used in various chemical reactions. For example, 5-bromo-2-chloropyridine can be used in palladium-catalyzed amination and halogen-exchange reactions .Applications De Recherche Scientifique

Synthesis and Characterization

5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine serves as a versatile intermediate in organic synthesis. It has been utilized in the preparation of various heterocyclic compounds due to its halogen substituents which allow for further functionalization. For example, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization showcases the utility of halogenated pyridines as precursors for pyrimidine derivatives, which are then subject to ring rearrangement and diversification for potential pharmaceutical applications (Tang et al., 2014).

Advanced Materials and Coordination Chemistry

The compound also plays a role in the development of advanced materials and in coordination chemistry. For instance, bipyridyltriazolium chlorobismuthate demonstrates thermo-/photochromic and photoluminescent switching behaviors, suggesting potential in smart material applications where environmental responsiveness is required (Li et al., 2016).

Spectroscopic and Structural Analysis

In spectroscopic and structural analysis, the synthesis and characterization of related bromo- and chloro-substituted pyridines provide insights into their molecular structure and properties. For instance, the detailed structural elucidation of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide via spectroscopic methods and X-ray diffraction studies contribute to our understanding of such molecules' chemical behavior and reactivity (Anuradha et al., 2014).

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-(triazol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-3-6(9)7(10-4-5)13-11-1-2-12-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUZBQLYYCYFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C2=C(C=C(C=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2682284.png)

![N-[(2E)-1-Oxo-2-(thiophen-2-ylmethylidene)-3H-inden-5-yl]prop-2-enamide](/img/structure/B2682285.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2682289.png)

![1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B2682293.png)

![N-(2,2-diethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2682295.png)

![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)